3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound. Compounds like this are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the boronate ester group. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Boronate Ester Group: This step often involves the reaction of the pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, cost, and safety. This might involve continuous flow reactors and automated systems to handle the reagents and catalysts efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions might target the pyrazole ring or the boronate ester group.
Substitution: The boronate ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Products might include aldehydes or carboxylic acids.
Reduction: Reduced forms of the pyrazole or boronate ester.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Medicine
Diagnostic Agents: Boron-containing compounds are used in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Suzuki-Miyaura reactions involves the formation of a palladium complex, which facilitates the coupling of the boronate ester with an aryl halide to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a pyrazole.
Uniqueness
3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific functional groups, which provide distinct reactivity and applications in organic synthesis and potentially in medicinal chemistry.
Properties
CAS No. |
1911653-28-5 |
---|---|
Molecular Formula |
C11H19BN2O3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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